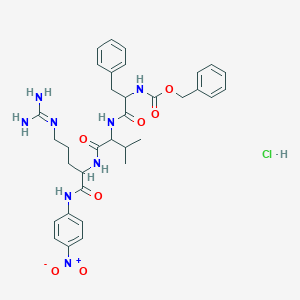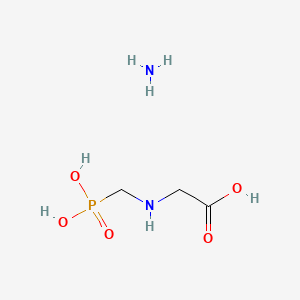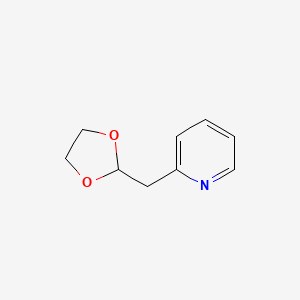
2-((1,3-Dioxolan-2-yl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,3-Dioxolan-2-yl)methyl)pyridine is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a pyridine ring substituted with a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1,3-Dioxolan-2-yl)methyl)pyridine typically involves the reaction of pyridine derivatives with 1,3-dioxolane. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the dioxolane ring from a carbonyl compound and ethylene glycol . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as toluene, with continuous removal of water to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions: 2-((1,3-Dioxolan-2-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium hydride (NaH) or organolithium compounds.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((1,3-Dioxolan-2-yl)methyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used as a ligand in coordination chemistry, aiding in the study of metal-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-((1,3-Dioxolan-2-yl)methyl)pyridine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. The pyridine nitrogen and the oxygen atoms in the dioxolane ring can coordinate with metal centers, influencing the reactivity and properties of the resulting complexes .
Comparison with Similar Compounds
2-(1,3-Dioxolan-2-yl)pyridine: Similar structure but lacks the methyl group on the dioxolane ring.
(1,3-Dioxolan-2-yl)furans: Compounds with a furan ring instead of a pyridine ring.
Uniqueness: 2-((1,3-Dioxolan-2-yl)methyl)pyridine is unique due to the presence of both a pyridine ring and a 1,3-dioxolane moiety, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-ylmethyl)pyridine |
InChI |
InChI=1S/C9H11NO2/c1-2-4-10-8(3-1)7-9-11-5-6-12-9/h1-4,9H,5-7H2 |
InChI Key |
WLAQYSJLFNUZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


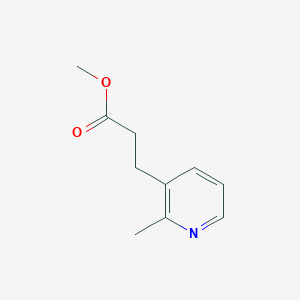
![Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12279248.png)

![potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12279279.png)
![10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid](/img/structure/B12279292.png)
![5-tert-Butyl 1-Methyl (S)-2-[(S)-2-Amino-4-(tert-butoxy)-4-oxobutanamido]pentanedioate](/img/structure/B12279298.png)
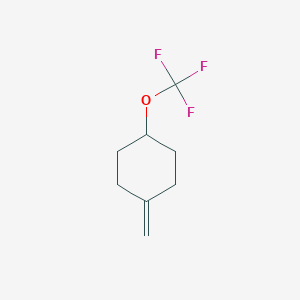
![methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B12279307.png)
![(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12279312.png)


![3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12279322.png)
